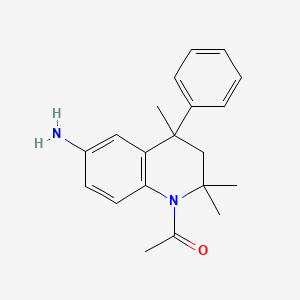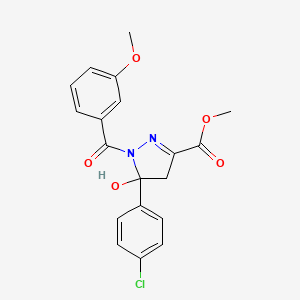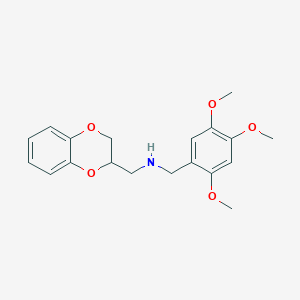
1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine, also known as tacrine, is a synthetic compound that belongs to the class of acetylcholinesterase inhibitors. Tacrine was the first drug approved by the FDA for the treatment of Alzheimer's disease. It is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting acetylcholinesterase, tacrine increases the concentration of acetylcholine in the brain, which improves cognitive function in patients with Alzheimer's disease.
作用机制
Tacrine works by inhibiting acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting acetylcholinesterase, 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine increases the concentration of acetylcholine in the brain, which improves cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
Tacrine has been shown to increase the concentration of acetylcholine in the brain, which improves cognitive function in patients with Alzheimer's disease. It has also been shown to increase the activity of choline acetyltransferase, an enzyme that synthesizes acetylcholine in the brain. Tacrine has been shown to have a half-life of 2-3 hours and is metabolized in the liver.
实验室实验的优点和局限性
Tacrine is a potent inhibitor of acetylcholinesterase and has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. However, 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine has several limitations, including its short half-life and potential for hepatotoxicity. Tacrine is also a non-selective inhibitor of acetylcholinesterase and can inhibit other cholinesterases, which may lead to unwanted side effects.
未来方向
1. Development of more selective acetylcholinesterase inhibitors with fewer side effects.
2. Combination therapy with other drugs for the treatment of Alzheimer's disease.
3. Investigation of the potential therapeutic applications of 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
4. Development of new methods for the synthesis of 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine with higher yields and fewer byproducts.
5. Investigation of the molecular mechanisms underlying the therapeutic effects of 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine in the treatment of Alzheimer's disease.
合成方法
Tacrine can be synthesized by the reaction of 2,4,5-trimethylaniline with ethyl acetoacetate, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The yield of 1-acetyl-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydro-6-quinolinamine synthesis is around 60-70%.
科学研究应用
Tacrine has been extensively studied for its potential therapeutic applications in the treatment of Alzheimer's disease. It has been shown to improve cognitive function in patients with mild to moderate Alzheimer's disease, and to delay the progression of the disease. Tacrine has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis.
属性
IUPAC Name |
1-(6-amino-2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14(23)22-18-11-10-16(21)12-17(18)20(4,13-19(22,2)3)15-8-6-5-7-9-15/h5-12H,13,21H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWPATFTOPMBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)N)C(CC1(C)C)(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-amino-2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-methylbenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4985965.png)
![2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole](/img/structure/B4985972.png)
![1-[4-(3,5-dimethylphenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4985977.png)


![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)

![ethyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986021.png)
![1-(3-chlorophenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4986028.png)

![N-(2,6-dimethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4986040.png)


![3,3-diphenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide](/img/structure/B4986051.png)